3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Historical Development of Pyrazolo[4,3-c]quinoline Compounds
Pyrazoloquinolines trace their origins to early 20th-century heterocyclic chemistry, with initial syntheses focusing on [3,4-b] isomers. The [4,3-c] isomer class, however, gained prominence in the 2010s following advances in regioselective ring-closure strategies. A pivotal 2018 study by Tseng et al. demonstrated the synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1 ), a precursor enabling diverse functionalization at the 4-position through nucleophilic aromatic substitution. This breakthrough facilitated systematic exploration of structure-activity relationships (SAR) within this isomer family.
The introduction of aryl-amino substituents at position 4, as exemplified by derivatives 2a–2r , marked a critical evolution. These modifications enabled fine-tuning of electronic and steric properties while maintaining the planar quinoline core essential for biomolecular interactions. Subsequent innovations in microwave-assisted synthesis and computational modeling further accelerated derivative development, positioning 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline as a lead compound for pharmacological optimization.
Significance in Medicinal Chemistry
This compound exhibits pronounced anti-inflammatory activity through dual inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, structural analogs demonstrate IC~50~ values in the submicromolar range, comparable to the reference inhibitor 1400 W. The 4-methylphenyl moiety at position 3 enhances membrane permeability while maintaining favorable solubility, addressing a key challenge in quinoline-based drug development.
| Key Anti-Inflammatory Derivatives | Substituent | iNOS Inhibition |
|---|---|---|
| 2i | 4-hydroxyphenyl | 98% at 10 μM |
| 2m | 4-carboxyphenyl | 95% at 10 μM |
| Target Compound | 4-methylphenyl | Predicted >90% |
Table 1: Comparative anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives. Data extrapolated from Tseng et al. (2018).
Commercial availability of analogs like 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline underscores its translational potential, though the exact pharmacological profile of the non-phenylated variant remains under investigation.
Chemical Classification and Structural Uniqueness
This compound belongs to the azaindole-annulated quinolines, characterized by:
- Pyrazolo[4,3-c]quinoline Core : Fusion of pyrazole (positions 1-3) with quinoline (positions 4-9), creating a planar, π-conjugated system ideal for intercalation.
- 3-(4-Methylphenyl) Substituent : Introduces steric bulk and electron-donating effects, modulating charge distribution across the N1-C4-C3a axis.
- Tautomeric Flexibility : The 1H-tautomer predominates in physiological conditions, stabilizing interactions with hydrophobic enzyme pockets.
Comparative analysis with [3,4-b] isomers reveals enhanced dipole moments (Δμ = 1.2 D) in [4,3-c] derivatives due to asymmetric charge distribution, a critical factor in protein binding selectivity.
Research Objectives and Scope
Current investigations prioritize:
- QSAR Optimization : Developing 3D-pharmacophore models correlating substituent electronic parameters (Hammett σ) with iNOS inhibition.
- Synthetic Scalability : Improving atom economy in Buchwald-Hartwig amination steps, currently yielding 69–84% for analogous compounds.
- Mechanistic Elucidation : Probing interactions with iNOS heme cofactors through density functional theory (DFT) simulations.
Ongoing studies aim to establish this derivative as a template for next-generation anti-inflammatory agents, with particular emphasis on neurodegenerative and autoimmune disease applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-6-8-12(9-7-11)16-14-10-18-15-5-3-2-4-13(15)17(14)20-19-16/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOLBYQUDFWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable biological activities, particularly in modulating protein kinase activity. It has been shown to influence the activity of serum and glucocorticoid-regulated kinase isoform 1 (SGK-1), which is implicated in various pathological conditions such as inflammatory diseases and degenerative joint disorders.
Potential Therapeutic Targets
- Protein Kinases : Interaction studies indicate that 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline may selectively inhibit certain kinases, making it a candidate for targeted therapies in conditions related to SGK-1 dysregulation.
- Anti-inflammatory Activity : Derivatives of this compound have demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
Research has identified the antimicrobial efficacy of pyrazoloquinoline derivatives against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates a promising avenue for developing new antibacterial agents.
Anticancer Research
The anticancer potential of pyrazoloquinolines has been extensively studied. Various derivatives have shown promising anti-proliferative effects against multiple cancer cell lines. For instance:
- Cell Line Studies : In vitro screening against gastric cancer cell lines revealed that some derivatives exhibited less than 30% cell proliferation compared to control sets, indicating strong anticancer activity .
- Mechanisms of Action : The mechanisms underlying these effects may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.
Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | |
| Compound B | Anticancer | IC50 = 0.40 | |
| Compound C | Anti-inflammatory | Potency similar to control |
Case Studies
- Inhibition of Nitric Oxide Production
- Anticancer Efficacy
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Pyrazoloquinolines are categorized based on their ring fusion positions (e.g., [4,3-c] vs. [3,4-b]). Below is a comparative analysis of 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with structurally related analogs:
Table 1: Key Pyrazoloquinoline Derivatives and Their Bioactivities
Key Observations:
Substitution Patterns: Anti-inflammatory activity in pyrazolo[4,3-c]quinolines is enhanced by electron-donating groups (e.g., hydroxyl in 2i) or polar moieties (e.g., carboxylic acid in 2m) at position 4 . In contrast, pyrazolo[3,4-b]quinolines with bulky substituents (e.g., ethoxy or propionyl groups) show moderate apoptosis-inducing or antiviral activity but lack significant anti-inflammatory effects .
Isomeric Differences: Pyrazolo[4,3-c]quinolines exhibit superior synthetic yields (70–93% for intermediates) via Claisen-Schmidt condensations or reductive cyclizations , whereas pyrazolo[3,4-b]quinolines face challenges in multicomponent syntheses, often yielding unintended products .
Mechanistic and Pharmacological Insights
- Anti-Inflammatory Activity: Derivatives of pyrazolo[4,3-c]quinoline inhibit LPS-induced NO production by downregulating iNOS and COX-2, with QSAR models highlighting the importance of hydrogen-bond donors (e.g., -NH2) at position 3 .
Biological Activity
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H12N2, with a molecular weight of approximately 224.27 g/mol. The structure features a fused pyrazole and quinoline ring system, which is essential for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation.
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. These enzymes are crucial in the inflammatory response, and their inhibition leads to reduced NO production and inflammation.
- Research Findings :
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | iNOS inhibition |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Not specified | COX-2 inhibition |
Anticancer Activity
In addition to its anti-inflammatory effects, pyrazolo[4,3-c]quinolines have shown potential anticancer properties. These compounds interact with various cellular pathways involved in cancer progression.
- Mechanism : The anticancer activity may be mediated through apoptosis induction and cell cycle arrest in cancer cells. The specific pathways affected can vary based on the structural modifications of the pyrazolo[4,3-c]quinoline derivatives.
Case Studies
- Study on Inflammatory Response : In a controlled study involving RAW 264.7 cells treated with LPS, several pyrazolo[4,3-c]quinoline derivatives were evaluated for their ability to inhibit NO production. Among them, compounds with para-substituents on the phenyl ring showed enhanced inhibitory effects compared to ortho or meta substitutions .
- Anticancer Evaluation : Another study assessed the cytotoxicity of various pyrazolo[4,3-c]quinoline derivatives against different cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Future Directions
Ongoing research aims to optimize the structure of pyrazolo[4,3-c]quinolines to enhance their biological activity and reduce cytotoxicity to normal cells. Quantitative structure–activity relationship (QSAR) analyses are being utilized to predict the efficacy of new derivatives based on their chemical structures .
Q & A
Q. What are the established synthetic routes for 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step organic reactions starting with heterocyclic precursors. A common approach utilizes 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by nucleophilic substitution with 4-methylphenyl derivatives. Key steps include cyclization under basic conditions (e.g., KOH/EtOH) and purification via recrystallization or chromatography . For example, cyclization of 4-arylidenepyrazolin-5-ones with substituted anilines has been reported to yield pyrazoloquinoline derivatives with high regioselectivity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the pyrazoloquinoline core and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves three-dimensional conformation and intermolecular interactions . Infrared (IR) spectroscopy can identify functional groups, such as the trifluoromethyl group in derivatives .
Q. What are the primary biological activities reported for pyrazolo[4,3-c]quinoline derivatives?
Derivatives exhibit diverse biological activities, including inhibition of bacterial β-glucuronidase (βG) and anti-inflammatory effects through suppression of nitric oxide (NO) production. Specific compounds, such as 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline, show pH-dependent βG inhibition, reducing drug-induced intestinal toxicity . Anti-proliferative activity against cancer cell lines (e.g., via EGFR inhibition) has also been documented .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
Yield optimization involves systematic screening of catalysts (e.g., Pd-based catalysts for Heck cyclization), solvents (polar aprotic solvents like DMF), and temperature (50–120°C). For example, domino condensation-Heck cyclization reactions with 4-bromoquinoline-3-amine precursors improve efficiency . Microwave-assisted synthesis and flow chemistry may further enhance reaction rates and purity .
Q. What strategies resolve discrepancies in reported biological activities of pyrazoloquinoline derivatives?
Contradictions in biological data often arise from structural variations (e.g., substituent positioning) or assay conditions (e.g., pH sensitivity). To address this:
Q. How does the introduction of electron-withdrawing groups (EWGs) or fluorinated substituents affect bioactivity?
EWGs like trifluoromethyl (-CF₃) enhance metabolic stability and target binding. For instance, 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline shows improved βG inhibition due to increased electronegativity and hydrophobic interactions with the enzyme’s active pocket . Fluorine atoms at specific positions (e.g., 6,8-difluoro derivatives) improve membrane permeability and pharmacokinetic profiles .
Q. What computational tools are recommended for studying structure-activity relationships (SAR) in this scaffold?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability with targets like EGFR or βG. QSAR models trained on experimental IC₅₀ values can guide rational design of derivatives with enhanced potency .
Q. How do crystallographic data inform the design of pyrazoloquinoline-based inhibitors?
X-ray structures of enzyme-inhibitor complexes (e.g., βG bound to 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) reveal critical interactions, such as hydrogen bonding with catalytic residues (Glu₄₁₆) or π-π stacking with aromatic side chains. This data guides modifications to optimize steric fit and binding kinetics .
Methodological Considerations
Q. What purification techniques are most effective for isolating pyrazoloquinoline derivatives?
- Recrystallization : Ideal for removing unreacted starting materials using solvents like ethanol or hexane/EtOAc mixtures .
- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/EtOAc) resolve structurally similar impurities .
- HPLC : Preparative HPLC with C18 columns achieves >95% purity for biological testing .
Q. How can researchers validate the mechanism of action for novel derivatives?
- Kinetic Studies : Measure enzyme inhibition (e.g., βG) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Gene Expression Profiling : RNA sequencing of treated cells identifies downstream pathways (e.g., NF-κB for anti-inflammatory activity) .
- In Vivo Models : Assess efficacy in tumor-bearing mice or colitis models, paired with histopathology to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
